

An In-depth Technical Guide to the Chemical Properties and Applications of Alizarin

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Compound of Interest

Compound Name: Alizarin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Alizarin** (1,2-dihydroxyanthraquinone), a historically significant dye that continues to find applications in modern scientific research. This document details its chemical structure, physicochemical properties, synthesis, and key experimental applications, with a focus on its utility for researchers in the fields of biology and drug development.

Chemical Identity and Structure

Alizarin is an organic compound belonging to the anthraquinone family.^[1] Historically extracted from the roots of the madder plant, it was the first natural dye to be synthetically produced in 1869.^[2] Its structure consists of an anthracene core with two ketone groups at positions 9 and 10, and two hydroxyl groups at positions 1 and 2.^{[3][4]}

- IUPAC Name: 1,2-dihydroxyanthracene-9,10-dione^[4]
- Molecular Formula: C₁₄H₈O₄^[3]
- CAS Number: 72-48-0^[3]
- Synonyms: 1,2-Dihydroxyanthraquinone, Mordant Red 11, C.I. 58000, Turkey Red^{[2][5]}

Alizarin (C₁₄H₈O₄)

Alizarin_img

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Caption: Chemical structure of **Alizarin**.

Physicochemical and Spectroscopic Data

The utility of **Alizarin** in various applications is dictated by its distinct physicochemical and spectroscopic properties. These quantitative data are summarized below for reference.

Table 1: Physicochemical Properties of Alizarin

Property	Value	Reference(s)
Molecular Weight	240.21 g/mol	[3][5]
Appearance	Orange to orange-red crystalline powder	[6]
Melting Point	277-290 °C	[2][6][7]
Boiling Point	430 °C (sublimes)	[7]
Water Solubility	Slightly soluble	[7][8]
Solubility	Soluble in hexane, chloroform, ethanol, benzene, and alkali solutions	[7][8]
pKa	6.77 - 6.94	[7][8]
logP (octanol/water)	2.479 (estimated)	[8]

Table 2: Spectroscopic Data for Alizarin

Spectroscopic Technique	Characteristic Peaks / Maxima (λ_{max})	Reference(s)
UV-Visible	pH-dependent: ~433 nm (neutral), ~526 nm (mono-ionized), ~567 nm (di-ionized)	[9]
274 nm	[10]	
Infrared (IR)	~3459-3663 cm^{-1} (O-H stretch)	[11][12]
~1663 cm^{-1} & 1631 cm^{-1} (C=O stretch, carbonyl)	[12][13]	
~1586 cm^{-1} & 1450 cm^{-1} (C=C stretch, aromatic)	[12]	
^1H NMR	(in DMSO- d_6): δ ~8.16, 8.11, 7.86, 7.60, 7.19 ppm	[14]

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of **Alizarin** and its application in a key biological staining procedure.

Laboratory Synthesis of Alizarin from Anthraquinone

Alizarin can be synthesized via the sulfonation of anthraquinone, followed by an alkali fusion. This method is a foundational technique in organic chemistry.[4][15]

Materials:

- Anthraquinone
- Fuming sulfuric acid (or concentrated sulfuric acid)
- Sodium hydroxide (caustic soda)
- Potassium chlorate

- Water
- Hydrochloric acid (for acidification)

Procedure:

- Sulfonation: Anthraquinone is sulfonated using fuming or concentrated sulfuric acid at a high temperature. This reaction yields anthraquinone-2-sulfonic acid.[\[5\]](#)[\[15\]](#)
- Formation of Sodium Salt: The resulting sulfonic acid is reacted with sodium hydroxide to form its sodium salt.[\[5\]](#)
- Alkali Fusion: The sodium salt of anthraquinone-2-sulfonic acid is heated with sodium hydroxide and an oxidizing agent, such as potassium chlorate, to approximately 200°C under pressure.[\[5\]](#) This fusion step introduces the two hydroxyl groups onto the anthraquinone core.
- Acidification and Isolation: The reaction mixture is dissolved in water and then acidified (e.g., with HCl). This causes the **Alizarin** to precipitate out of the solution.[\[15\]](#)
- Purification: The crude **Alizarin** precipitate is collected by filtration, washed thoroughly with water to remove any remaining salts and impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid or ethanol.[\[8\]](#)

Alizarin Red S Staining for Osteogenic Differentiation

Alizarin Red S, a sulfonated derivative of **Alizarin**, is widely used to stain and quantify calcium deposits, serving as a reliable marker for osteogenesis in cell cultures.[\[3\]](#)[\[16\]](#)[\[17\]](#)

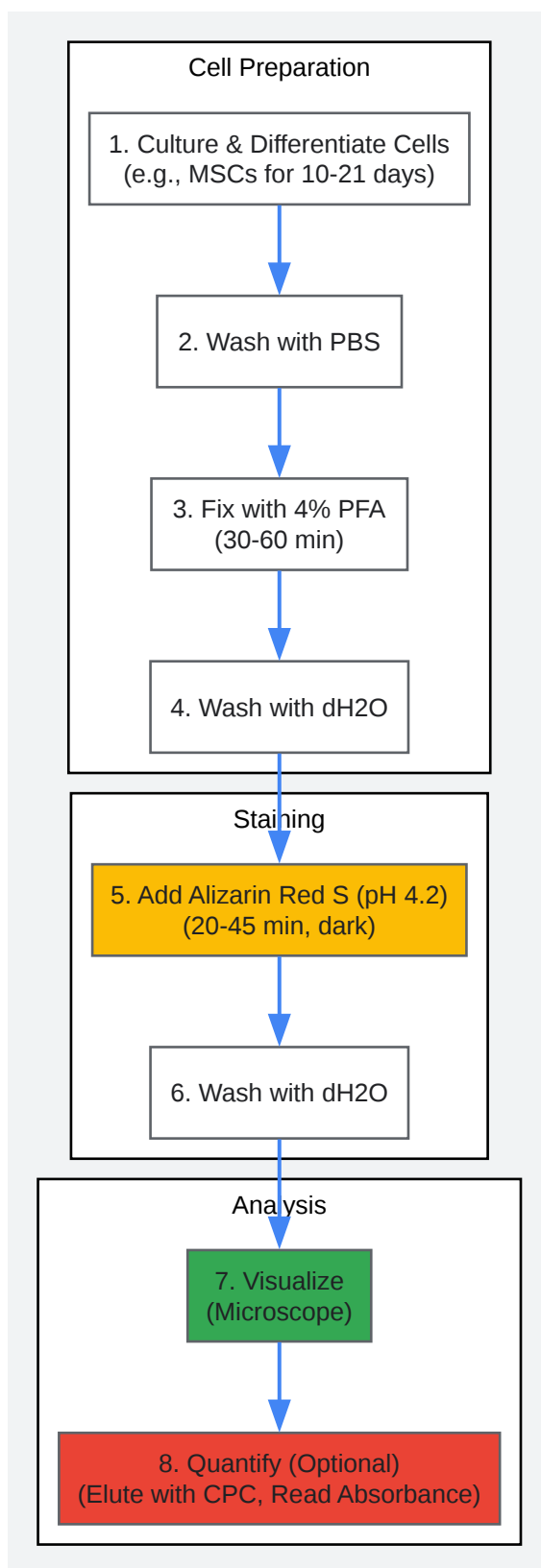
Materials:

- Cultured cells (e.g., mesenchymal stem cells induced towards an osteogenic lineage)
- Phosphate-buffered saline (PBS)
- Fixative: 4% paraformaldehyde (PFA) or 10% formalin
- **Alizarin** Red S (ARS) staining solution (2% w/v, pH adjusted to 4.1-4.3)[\[2\]](#)[\[16\]](#)

- Distilled water
- For quantification (optional): 10% cetylpyridinium chloride (CPC) or 10% acetic acid[3][16]

Procedure:

- Cell Culture: Grow and differentiate cells in a multi-well plate for 10-21 days using osteogenic differentiation medium.[2]
- Wash: Carefully aspirate the culture medium and gently wash the cell monolayer 2-3 times with PBS.[3]
- Fixation: Add the fixative solution to each well and incubate at room temperature for 30-60 minutes.[2][3]
- Post-Fixation Wash: Aspirate the fixative and wash the cells 2-3 times with distilled water to remove any residual fixative.[2][3]
- Staining: Add the **Alizarin** Red S working solution to each well, ensuring the cell monolayer is completely covered. Incubate at room temperature in the dark for 20-45 minutes.[2][3]
Mineralized nodules will stain a bright orange-red.
- Final Wash: Aspirate the staining solution and gently wash the cells 2-4 times with distilled water until the excess, unbound dye is removed.[2][3]
- Visualization: Add PBS to the wells to prevent drying and visualize the stained calcium deposits under a bright-field microscope.
- Quantification (Optional): To quantify the staining, add 10% CPC or 10% acetic acid to each well and incubate with shaking to elute the bound dye. Transfer the supernatant to a microplate and measure the absorbance at approximately 562 nm.[3][16]



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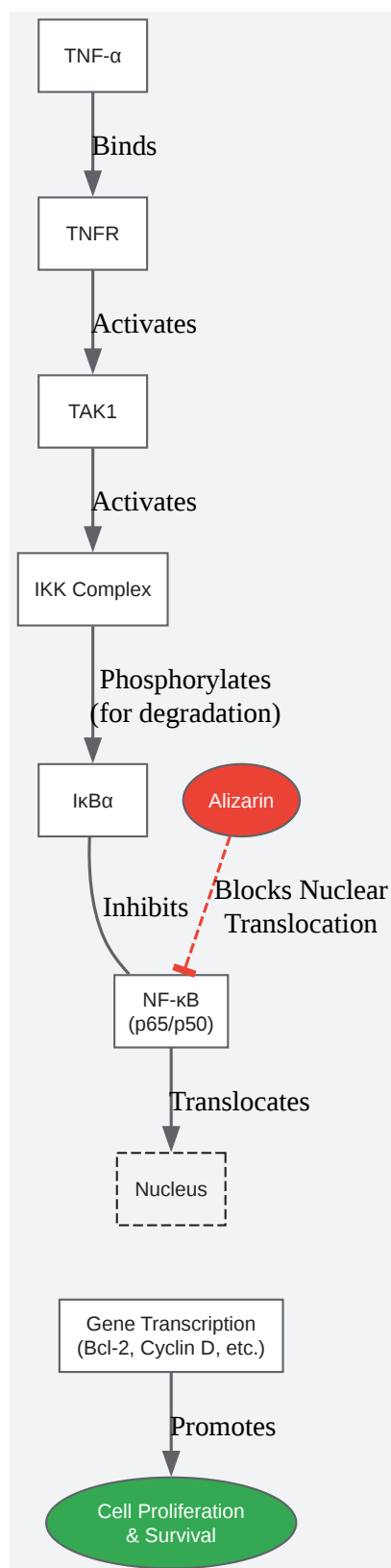
Caption: Experimental workflow for **Alizarin** Red S staining.

Biological Activity in Drug Development

Recent studies have highlighted **Alizarin**'s potential as an anticancer agent, particularly in pancreatic cancer models. Its mechanism of action involves the modulation of key inflammatory and cell survival pathways.

Inhibition of the NF- κ B Signaling Pathway

Alizarin has been shown to inhibit the growth of pancreatic cancer cells by inducing cell cycle arrest and apoptosis.^{[1][18]} The primary mechanism is the abrogation of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. Specifically, **Alizarin** blocks the nuclear translocation of the p65 subunit of NF- κ B. This action suppresses the transcription of NF- κ B target genes that are critical for cell survival and proliferation, such as Bcl-2, Bcl-xL, XIAP, and Cyclin D.^{[1][18]} The upstream regulation appears to involve the inhibition of the TNF- α -TAK1 signaling axis, which is a key activator of NF- κ B.^[1]



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Caption: **Alizarin's** inhibition of the NF-κB pathway.

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